4-Bromo-2-chloronaphthalen-1-amine
Description
4-Bromo-2-chloronaphthalen-1-amine (CAS 51670-71-4) is a halogenated naphthylamine derivative with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g/mol . The compound features a naphthalene backbone substituted with bromine (Br) at the 4-position, chlorine (Cl) at the 2-position, and an amine (-NH₂) group at the 1-position (Figure 1). Limited data are available on its synthesis routes, but analogous compounds (e.g., ) suggest that halogenated aromatic aldehydes and amines may serve as precursors in condensation or substitution reactions .
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
4-bromo-2-chloronaphthalen-1-amine |
InChI |
InChI=1S/C10H7BrClN/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,13H2 |
InChI Key |
SMGQPSINQDUPQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with three structural analogs:
Key Observations:
- Substituent Effects :
- The chloro group in this compound is electron-withdrawing, which may reduce the basicity of the amine compared to the methyl -substituted analog (4-Bromo-2-methylnaphthalen-1-amine) .
- The nitro group in 4-Bromo-2-nitronaphthalen-1-amine introduces strong electron-withdrawing effects, likely decreasing the amine's nucleophilicity and altering reactivity in electrophilic substitution reactions .
- Molecular Weight: The nitro-substituted analog has the highest molecular weight (267.08 g/mol) due to the nitro (-NO₂) group .
Research Findings and Data Gaps
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